molecular formula C21H15ClN2O2S B4704633 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide

Cat. No. B4704633
M. Wt: 394.9 g/mol
InChI Key: PBHOMBOIDXKSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide, also known as BMB-Cl, is a chemical compound that has been studied extensively for its potential applications in scientific research. BMB-Cl belongs to a class of compounds known as benzamide derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide exerts its biological effects by binding to and inhibiting the activity of CK1δ. This leads to a disruption of the circadian clock and other cellular processes that are regulated by this protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the regulation of circadian rhythms, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide in scientific research is its potent and selective inhibition of CK1δ, which allows for the precise manipulation of circadian rhythms and other cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are a number of potential future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide and its applications in scientific research. One area of interest is the development of more potent and selective inhibitors of CK1δ, which could lead to new treatments for circadian rhythm disorders and other diseases. Another direction is the investigation of the effects of this compound on other cellular processes and signaling pathways, which could reveal new insights into the regulation of biological systems. Finally, the development of new methods for the synthesis and purification of this compound could facilitate its use in a wider range of scientific applications.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating circadian rhythms and other cellular processes.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-8-4-2-6-14(18)20(25)23-17-12-13(10-11-15(17)22)21-24-16-7-3-5-9-19(16)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHOMBOIDXKSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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